15-Methylhexadecan-1-ol
Overview
Description
15-Methylhexadecan-1-ol is a long-chain fatty alcohol with the molecular formula C₁₇H₃₆O. It is characterized by a methyl group attached to the 15th carbon of the hexadecan-1-ol chain. This compound is known for its unique structural properties and is used in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 15-Methylhexadecan-1-ol can be synthesized through several methods. One common approach involves the reduction of 15-methylhexadecanoic acid using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). The reaction typically occurs in anhydrous ether or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods: In industrial settings, this compound is often produced through catalytic hydrogenation of 15-methylhexadecanoic acid. This process involves the use of catalysts such as palladium on carbon (Pd/C) or nickel (Ni) under high pressure and temperature conditions .
Chemical Reactions Analysis
Types of Reactions: 15-Methylhexadecan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 15-methylhexadecanoic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be reduced to 15-methylhexadecane using strong reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Thionyl chloride (SOCl₂) to convert the hydroxyl group to a chloride, followed by nucleophilic substitution
Major Products Formed:
Oxidation: 15-Methylhexadecanoic acid.
Reduction: 15-Methylhexadecane.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
15-Methylhexadecan-1-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of surfactants, lubricants, and emulsifiers
Mechanism of Action
The mechanism of action of 15-Methylhexadecan-1-ol involves its interaction with cell membranes. As a long-chain fatty alcohol, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in drug delivery systems, where it can enhance the absorption of therapeutic agents .
Comparison with Similar Compounds
Hexadecan-1-ol: Lacks the methyl group at the 15th position, making it less hydrophobic.
14-Methylhexadecan-1-ol: Similar structure but with the methyl group at the 14th position.
16-Methylhexadecan-1-ol: Methyl group at the 16th position, slightly different physical properties
Uniqueness: 15-Methylhexadecan-1-ol is unique due to its specific methyl substitution, which imparts distinct physical and chemical properties. This structural variation can influence its reactivity and interactions with other molecules, making it valuable in specialized applications .
Properties
IUPAC Name |
15-methylhexadecan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H36O/c1-17(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18/h17-18H,3-16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWIXGTHYBZXAPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H36O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30339714 | |
Record name | ISOHEPTADECANOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30339714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51166-20-2 | |
Record name | ISOHEPTADECANOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30339714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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